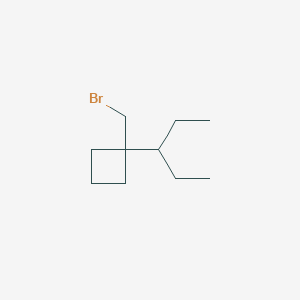

1-(Bromomethyl)-1-(pentan-3-YL)cyclobutane

Description

Significance of Cyclobutane (B1203170) Derivatives as Strained Ring Systems in Advanced Organic Synthesis

Cyclobutane derivatives are valuable building blocks in organic synthesis, largely due to the inherent ring strain of the four-membered ring. acs.orgnbinno.com This strain, a combination of angle strain and torsional strain, makes the cyclobutane ring susceptible to selective cleavage under various reaction conditions. acs.orgwikipedia.org This reactivity allows chemists to use cyclobutanes as versatile intermediates for a range of chemical transformations, including ring-opening, ring-expansion, and ring-contraction reactions. acs.orgconsensus.app

The controlled release of this ring strain can be a powerful driving force for reactions, enabling the construction of complex acyclic or larger cyclic systems that might be difficult to access through other methods. wikipedia.orgmasterorganicchemistry.com Furthermore, the rigid, puckered three-dimensional structure of the cyclobutane ring provides a scaffold for controlling stereochemistry, which is crucial in the synthesis of pharmacologically active compounds and natural products. nbinno.comresearchgate.net The unique conformational and electronic properties imparted by the cyclobutane motif are leveraged by medicinal chemists to design drug candidates with improved metabolic stability, specific spatial arrangements of pharmacophore groups, and other favorable properties. nbinno.comnih.gov The presence of the cyclobutane skeleton is found in various natural products and has been incorporated into important pharmaceuticals, such as the platinum-based anticancer drug carboplatin. nih.govwikipedia.org

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | C-C-C Bond Angle (Ideal vs. Actual) |

|---|---|---|---|

| Cyclopropane | 3 | 27.5 - 29 | 109.5° vs. 60° |

| Cyclobutane | 4 | 26.3 | 109.5° vs. ~88° (puckered) |

| Cyclopentane (B165970) | 5 | 7.1 - 7.4 | 109.5° vs. ~105° (envelope) |

| Cyclohexane (B81311) | 6 | ~0 | 109.5° vs. ~109.5° (chair) |

Overview of Highly Substituted Cyclobutane Architectures

The synthesis of highly substituted cyclobutanes, particularly those containing all-carbon quaternary centers, presents a significant synthetic challenge. researchgate.net These structures are sterically congested, which can hinder their formation. However, their construction is of great interest as they are features in numerous biologically active molecules and natural products. researchgate.netnih.gov The development of stereoselective methods to create these complex four-membered rings is an active area of research. acs.orgmdpi.com

Structural Context of 1-(Bromomethyl)-1-(pentan-3-YL)cyclobutane as a Branched Cyclobutyl Bromide

Analyzing the structure of this compound reveals several key features that dictate its chemical character.

Cyclobutane Core : This four-membered ring is the source of significant ring strain, making the molecule more reactive than a comparable acyclic compound. masterorganicchemistry.comlibretexts.org

Quaternary Carbon Center : The C1 atom of the cyclobutane ring is bonded to four other carbon atoms (C2 and C4 of the ring, the carbon of the bromomethyl group, and the carbon of the pentan-3-yl group). This creates a sterically hindered environment around this position.

Bromomethyl Group (-CH₂Br) : This functional group is a primary alkyl bromide. The bromine atom is an excellent leaving group, making this site susceptible to nucleophilic substitution reactions (e.g., Sₙ2 reactions). The primary nature of the carbon attached to the bromine favors this type of reaction. This group serves as a reactive handle for further synthetic transformations.

Pentan-3-yl Group : This is a branched, five-carbon alkyl substituent attached at its central carbon. Its bulk contributes significantly to the steric hindrance around the quaternary center, which can influence the accessibility of the adjacent bromomethyl group to incoming nucleophiles.

This combination of a strained ring, a reactive functional group, and significant steric bulk makes this compound a challenging yet potentially useful intermediate in organic synthesis. Its reactions would be a balance between the strain-driven reactivity of the ring and the sterically-hindered accessibility of its reactive center.

Historical Context of Cyclobutane Chemistry and Ring Strain Theory

The understanding of cyclobutane chemistry is rooted in the development of ring strain theory. In 1885, Adolf von Baeyer proposed that the stability of cycloalkanes was related to how closely their bond angles could match the ideal tetrahedral angle of 109.5°. libretexts.orgslideshare.netpharmaguideline.com Baeyer assumed all cyclic rings were planar polygons. pharmaguideline.comyoutube.com

| Cycloalkane | Planar Polygon Shape | Internal Angle | Angular Deviation per Bond |

|---|---|---|---|

| Cyclopropane | Triangle | 60° | +24°44' |

| Cyclobutane | Square | 90° | +9°44' |

| Cyclopentane | Pentagon | 108° | +0°44' |

| Cyclohexane | Hexagon | 120° | -5°16' |

According to his theory, cyclobutane, as a planar square, would have internal angles of 90°, leading to significant "angle strain". libretexts.orglibretexts.org This explained why cyclobutane was less stable and more reactive than cyclopentane (108° angles) and cyclohexane (which he incorrectly predicted to be strained). youtube.comlibretexts.org While Baeyer's foundational idea of angle strain was revolutionary, his assumption of planarity was a limitation. slideshare.netpharmaguideline.com

Structure

3D Structure

Properties

Molecular Formula |

C10H19Br |

|---|---|

Molecular Weight |

219.16 g/mol |

IUPAC Name |

1-(bromomethyl)-1-pentan-3-ylcyclobutane |

InChI |

InChI=1S/C10H19Br/c1-3-9(4-2)10(8-11)6-5-7-10/h9H,3-8H2,1-2H3 |

InChI Key |

PRKALEYSOUUGPS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C1(CCC1)CBr |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving the 1 Bromomethyl 1 Pentan 3 Yl Cyclobutane Framework

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary bromide in 1-(Bromomethyl)-1-(pentan-3-YL)cyclobutane is at a neopentyl-like position, being attached to a quaternary carbon atom. This structural feature has profound implications for the mechanism of nucleophilic substitution.

SN1 and SN2 Reaction Pathways and Associated Stereochemical Outcomes

Nucleophilic substitution reactions can proceed through two primary pathways: the unimolecular SN1 mechanism and the bimolecular SN2 mechanism.

The SN2 pathway involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. This concerted mechanism leads to an inversion of stereochemistry at the reaction center. However, for this compound, the SN2 pathway is significantly hindered. libretexts.orglibretexts.org The bulky pentan-3-yl group and the cyclobutane (B1203170) ring create substantial steric hindrance around the electrophilic carbon, making it difficult for the nucleophile to approach. youtube.com This steric crowding raises the energy of the transition state, dramatically slowing down the reaction rate. libretexts.org

The SN1 pathway , on the other hand, proceeds through a carbocation intermediate. The rate-determining step is the departure of the leaving group to form a primary carbocation. While primary carbocations are generally unstable, the high propensity for rearrangement in this system can favor an SN1-type mechanism. If the reaction were to proceed through a simple SN1 mechanism without rearrangement, the planar carbocation intermediate would be attacked by the nucleophile from either face, leading to a racemic mixture of products if the carbon were chiral. However, as will be discussed, the initial primary carbocation is highly likely to undergo rearrangement.

| Reaction Pathway | Key Features | Expected Stereochemical Outcome | Applicability to this compound |

|---|---|---|---|

| SN2 | Bimolecular, concerted, backside attack | Inversion of configuration | Highly disfavored due to severe steric hindrance |

| SN1 | Unimolecular, carbocation intermediate | Racemization (if chiral center is formed) | Possible, but likely accompanied by rearrangement |

Influence of Cyclobutane Ring Strain and Substituent Effects on Reactivity

The cyclobutane ring in this compound possesses significant ring strain due to non-ideal bond angles (approximately 90° instead of the ideal 109.5° for sp³ hybridized carbons). chemistrysteps.com This inherent strain is a driving force for reactions that can lead to a more stable, less strained system, such as a five-membered ring. chemistrysteps.com

The pentan-3-yl group is a bulky alkyl substituent that exerts a significant steric effect. youtube.com As mentioned, this bulkiness strongly disfavors the SN2 mechanism. In an SN1-type reaction, the pentan-3-yl group can influence the stability and subsequent rearrangement of the carbocation intermediate. The presence of this group on the quaternary carbon atom sets the stage for potential alkyl shifts during rearrangement.

Elimination Reactions Leading to Cyclobutene (B1205218) Derivatives

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form a cyclobutene derivative. The most likely pathway for this is the E2 mechanism , which is a concerted process where the base removes a proton from a beta-carbon while the leaving group departs. libretexts.orgmasterorganicchemistry.com For the E2 reaction to occur, the proton and the leaving group must be in an anti-periplanar arrangement. libretexts.orglibretexts.org The puckered conformation of the cyclobutane ring can influence the accessibility of anti-periplanar hydrogens.

According to Zaitsev's rule , the major product of an elimination reaction is typically the more substituted (and therefore more stable) alkene. libretexts.org In this case, elimination would lead to the formation of 1-(pentan-3-yl)-1-methylenecyclobutane. Hofmann elimination, which favors the formation of the less substituted alkene, is less likely with a bromide leaving group and a non-bulky base.

Competition between substitution (SN1/SN2) and elimination (E1/E2) is a common feature in the reactions of alkyl halides. The choice of base and solvent is crucial in directing the reaction towards elimination. Strong, sterically hindered bases favor E2 elimination over SN2 substitution. msu.edu

Rearrangement Reactions of the Cyclobutane Core

Carbocation intermediates, which are likely to form in SN1 or E1 reactions of this compound, are prone to rearrangements to form more stable carbocations.

Ring Expansion and Contraction Mechanisms

The primary carbocation initially formed upon departure of the bromide is highly unstable. A strong driving force for rearrangement is the relief of the cyclobutane ring strain. chemistrysteps.com This can be achieved through a ring expansion mechanism, where a bond from the cyclobutane ring migrates to the carbocation center, resulting in the formation of a more stable cyclopentyl cation. ugent.be This type of rearrangement is a specific example of a Wagner-Meerwein rearrangement. wikipedia.org The resulting secondary or tertiary cyclopentyl carbocation is significantly more stable than the initial primary cyclobutylmethyl cation.

Ring contraction to a cyclopropylcarbinyl system is also a known rearrangement for cyclobutyl cations, but in the case of a cyclobutylmethyl cation, ring expansion is generally the more favorable pathway due to the formation of a less strained and more substituted carbocation. chemistrysteps.com

Carbocation Rearrangements, Including Hydride and Alkyl Shifts

Once the initial primary carbocation is formed, a cascade of rearrangements can occur. masterorganicchemistry.comlibretexts.orglibretexts.org A 1,2-hydride shift from an adjacent carbon is a possibility if it leads to a more stable carbocation. However, in this specific molecule, the adjacent carbons of the pentan-3-yl group are secondary.

More likely is a 1,2-alkyl shift . masterorganicchemistry.com This could involve the migration of one of the ethyl groups from the pentan-3-yl substituent or, more favorably, the migration of one of the C-C bonds of the cyclobutane ring, leading to the aforementioned ring expansion. youtube.com The migration that leads to the most stable carbocation intermediate will be the dominant pathway. A ring expansion to a tertiary cyclopentyl carbocation would be a particularly favorable outcome.

| Rearrangement Type | Description | Driving Force | Plausibility for the 1-(pentan-3-YL)cyclobutylmethyl cation |

|---|---|---|---|

| Ring Expansion | Migration of a cyclobutane C-C bond to the cationic center, forming a cyclopentyl cation. | Relief of ring strain and formation of a more stable carbocation. | Highly plausible and likely the major rearrangement pathway. |

| 1,2-Hydride Shift | Migration of a hydrogen atom from an adjacent carbon to the cationic center. | Formation of a more stable carbocation (e.g., primary to secondary or tertiary). | Possible, but may compete with the highly favorable ring expansion. |

| 1,2-Alkyl Shift | Migration of an alkyl group (e.g., an ethyl group from the pentan-3-yl substituent) to the cationic center. | Formation of a more stable carbocation. | Possible, but ring expansion is generally more favorable for cyclobutylmethyl systems. |

Radical Intermediates and Reaction Pathways

There is currently no specific information available in the scientific literature regarding the investigation of radical intermediates and reaction pathways involving this compound.

Cross-Coupling Reactions Utilizing the Bromide Functionality

Detailed research findings on cross-coupling reactions that specifically utilize the bromide functionality of this compound have not been reported in the available literature.

Computational Probes into Reaction Transition States and Key Intermediates

No computational studies detailing the transition states and key intermediates of reactions involving this compound appear to have been published.

Stereochemical Considerations in the Synthesis and Transformations of 1 Bromomethyl 1 Pentan 3 Yl Cyclobutane Derivatives

Chiral Cyclobutane (B1203170) Scaffolds and their Importance in Stereoselective Synthesis

Chiral cyclobutane scaffolds are valuable intermediates in organic synthesis, prized for the structural rigidity and defined stereochemistry they impart to target molecules. mdpi.com These four-membered carbocyclic rings are key components in a variety of bioactive molecules, including natural products and pharmaceuticals. mdpi.com The inherent strain of the cyclobutane ring can be strategically exploited in synthetic transformations such as ring enlargements, contractions, or openings to generate acyclic compounds with controlled stereochemistry. nih.gov

The utility of chiral cyclobutanes stems from their ability to serve as polyfunctional platforms. For instance, derivatives like cyclobutane β-amino acids can act as building blocks for complex architectures and bioactive compounds. researchgate.netuab.cat The rigid cyclobutane framework restricts conformational freedom, a desirable trait in the design of molecules with specific biological activities. uab.cat Efficient synthetic methods have been developed to prepare 1,2- and 1,3-disubstituted cyclobutane derivatives, which can be used to create amphiphiles, organogelators, and metal ligands. mdpi.com The ability to control both the relative and absolute configurations of stereogenic centers on the cyclobutane ring is a significant advantage in stereoselective synthesis. mdpi.com

Diastereoselectivity in Cyclobutane Synthesis and Subsequent Transformations

Achieving diastereoselectivity is a cornerstone of synthesizing highly substituted cyclobutanes. The spatial arrangement of substituents on the four-membered ring significantly influences the molecule's properties and reactivity. Various synthetic strategies have been developed to control the formation of specific diastereomers. For example, rhodium-catalyzed isomerization of alkylidenecyclobutanes followed by hydroacylation can produce multisubstituted cyclobutanes with continuous stereocenters, demonstrating excellent diastereoselectivity (>20:1 d.r.). acs.org Similarly, a sulfa-Michael addition using cyclobutenes can yield thio-substituted cyclobutane esters and amides with high diastereomeric ratios (>95:5 dr). researchgate.net

Another approach involves the Rh(III)-catalyzed reaction between 2-aryl quinazolinones and alkylidenecyclopropanes, which proceeds through a concerted N-C bond formation and C-C bond cleavage to form substituted cyclobutanes diastereoselectively. nih.gov The development of these methods is crucial for accessing complex molecular architectures for applications in medicinal chemistry and materials science. researchgate.net

Below is a table illustrating examples of diastereoselective cyclobutane synthesis.

| Reaction Type | Reactants | Catalyst/Reagent | Diastereomeric Ratio (d.r.) |

| Isomerization/Hydroacylation acs.org | Alkylidenecyclobutane, Salicylaldehyde | [Rh(COD)Cl]₂ | >20:1 |

| Sulfa-Michael Addition researchgate.net | Cyclobutene (B1205218), Thiol | DBU | >95:5 |

| C-C Bond Cleavage/Annulation nih.gov | Alkylidenecyclopropane, 2-Aryl quinazolinone | Rh(III) | High |

Enantioselective Approaches to 1-(Bromomethyl)-1-(pentan-3-YL)cyclobutane Analogues

The synthesis of specific enantiomers of cyclobutane derivatives is critical, particularly for pharmaceutical applications where biological activity is often enantiomer-dependent. Enantioselective synthesis of cyclobutane analogues can be achieved through various catalytic methods. For instance, organocatalysis has emerged as a powerful tool. Chiral cinchona-based squaramide catalysts have been successfully used in the sulfa-Michael addition to cyclobutenes, affording thio-cyclobutanes with high yield and enantioselectivity (er up to 99.7:0.3). nih.gov

Other enantioselective methods include organocatalyzed aldol (B89426) reactions for the desymmetrization of 3-substituted cyclobutanones, which can yield functionalized products with excellent enantioselectivity. mdpi.com Asymmetric [2+2] cycloadditions, often mediated by enamine or iminium catalysis, provide access to chiral cyclobutane derivatives with high stereocontrol over newly formed stereocenters. nih.gov The asymmetric synthesis of a cyclobutane analogue of the antidepressant Milnacipran, where two stereogenic centers were sequentially installed starting from phenylacetonitrile, highlights a practical application of these approaches. researchgate.net

Conformational Analysis of the Cyclobutane Ring with Bulky Substituents

Puckering and Non-Planar Conformations of Cyclobutane

The cyclobutane ring is not planar. dalalinstitute.com A flat, four-membered ring would suffer from significant angle strain, with bond angles of 90° instead of the ideal 109.5° for sp³ hybridized carbons, and considerable torsional strain from the eclipsing of all hydrogen atoms. libretexts.orgmaricopa.edu To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. dalalinstitute.commasterorganicchemistry.com In this non-planar arrangement, one carbon atom is bent out of the plane formed by the other three, with a dihedral angle of about 25°. maricopa.edu

| Strain Type | Planar Cyclobutane | Puckered Cyclobutane |

| Angle Strain | C-C-C angles of 90° | C-C-C angles of ~88° (Increased strain) |

| Torsional Strain | High (all C-H bonds eclipsed) | Reduced (C-H bonds are partially staggered) |

Influence of the Pentan-3-yl and Bromomethyl Substituents on Conformational Preferences

The presence of bulky substituents, such as the pentan-3-yl and bromomethyl groups on the same carbon in this compound, significantly influences the conformational preferences of the cyclobutane ring. Substituents on a puckered cyclobutane ring can occupy two distinct positions: axial and equatorial. The axial position points roughly perpendicular to the average plane of the ring, while the equatorial position points outwards from the ring's periphery.

Large, sterically demanding groups will preferentially occupy the pseudo-equatorial position to minimize steric interactions with the other ring atoms and substituents. researchgate.net A computational and experimental study on 2-substituted cyclobutane-α-amino acid derivatives revealed that a substituent fixed in an equatorial position can modulate the conformational preference of the ring-puckering itself. nih.gov For a 1,1-disubstituted cyclobutane like the title compound, the bulky pentan-3-yl group would dictate the ring's puckering to maximize its distance from the ring, likely forcing it into a pseudo-equatorial-like position. The bromomethyl group, also on the same carbon, would then occupy the corresponding pseudo-axial position. The steric clash between these two geminal substituents and the adjacent ring hydrogens would further influence the degree of puckering and the energy barrier to ring flipping.

Stereocontrol Strategies in the Synthesis of Highly Substituted Cyclobutanes

Controlling the stereochemistry during the synthesis of highly substituted cyclobutanes is a significant synthetic challenge. nih.gov A variety of strategies have been developed to address this, including cycloadditions, radical cyclizations, and ring contractions. acs.orgntu.ac.uk

[2+2] Cycloaddition Reactions: This is a classic method for forming four-membered rings. Thermal and photochemical [2+2] cycloadditions are powerful tools, and modern variations using organocatalysis and Lewis acid catalysis have enabled high levels of stereocontrol. nih.govnih.gov

Ring Contraction Reactions: The stereospecific contraction of readily available five-membered rings, such as pyrrolidines, offers an alternative route. For instance, using iodonitrene chemistry, substituted pyrrolidines can be converted into multisubstituted cyclobutanes. ntu.ac.uk This process often proceeds through a 1,4-biradical intermediate, with the stereochemical information from the starting pyrrolidine (B122466) being transferred to the cyclobutane product. nih.govacs.org

Catalytic Borylative Cyclization: A general strategy for synthesizing structurally diverse methylenecyclobutanes with defined stereochemistry involves the copper-catalyzed borylative cyclization of aliphatic alkynes. semanticscholar.org This method allows for the installation of various functional groups at each position on the cyclobutane skeleton with clear stereochemical outcomes. semanticscholar.org

These strategies provide synthetic chemists with a robust toolkit for the stereocontrolled construction of complex cyclobutane frameworks, which are essential for advancing drug discovery and materials science. nih.govsemanticscholar.org

Computational and Theoretical Investigations of 1 Bromomethyl 1 Pentan 3 Yl Cyclobutane

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. nih.gov These first-principles approaches solve approximate forms of the Schrödinger equation to determine molecular structure, energy, and electronic properties. nih.gov For a substituted cyclobutane (B1203170) like the title compound, these methods can elucidate the complex interplay between the strained ring and its bulky substituents.

The four-membered cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to relieve torsional strain that would be present in a flat structure. libretexts.orglibretexts.orgdalalinstitute.comfiveable.me This puckering comes at the cost of slightly increased angle strain, as the internal C-C-C bond angles decrease from 90° to about 88°. libretexts.orglibretexts.org For 1-(Bromomethyl)-1-(pentan-3-YL)cyclobutane, the two substituents are attached to the same carbon atom. Geometry optimization using DFT would identify the most stable (lowest energy) conformation of the molecule.

This process involves exploring the potential energy surface by systematically changing the ring's puckering angle and the rotational angles (dihedrals) of the bromomethyl and pentan-3-yl groups. The calculations would reveal multiple local energy minima, each corresponding to a stable conformer. The results would likely show how the large pentan-3-yl group and the bromomethyl group arrange themselves to minimize steric hindrance, influencing the degree of ring puckering.

Table 1: Hypothetical Relative Energies of Conformers for a Disubstituted Cyclobutane

| Conformer | Puckering Angle (θ) | Substituent Orientation | Relative Energy (kcal/mol) |

| A | 28° | Pentyl (pseudo-equatorial), Bromomethyl (pseudo-axial) | 0.00 (Global Minimum) |

| B | 27° | Pentyl (pseudo-axial), Bromomethyl (pseudo-equatorial) | 1.5 |

| C | 0° | Planar Transition State | 4-5 |

Note: This table is illustrative of typical data obtained from DFT calculations for substituted cyclobutanes. The values are not specific to this compound.

The electronic structure of this compound is significantly influenced by both the strained ring and the electronegative bromine atom. Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and electron distribution. researchgate.netnih.gov

NBO analysis on cyclobutane itself has shown that its puckered structure is stabilized by hyperconjugative interactions, specifically the delocalization of electrons from C-C sigma (σ) bonds to adjacent C-H antibonding (σ) orbitals (σ(CC) → σ(CH)). nih.gov In the title compound, the presence of the C-Br bond introduces a significant dipole. The bromine atom would draw electron density away from the attached methyl group and the cyclobutane ring, making the adjacent carbon atom electrophilic. An NBO analysis would quantify the partial atomic charges and describe the polarization of the C-Br and C-C bonds. This information is crucial for predicting the molecule's reactivity, particularly at the carbon atom bearing the bromine. researchgate.net

Computational methods are invaluable for mapping the energy changes that occur during a chemical reaction. youtube.com For this compound, a key reaction would be the substitution or elimination of the bromide ion. DFT calculations can be used to model the entire reaction coordinate for, as an example, an SN2 substitution reaction.

Molecular Dynamics Simulations for Conformational Studies

While quantum chemical calculations are excellent for finding stationary points on the potential energy surface, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govmdpi.com An MD simulation of this compound would model the atomic motions at a given temperature by solving Newton's equations of motion. nih.gov

These simulations can reveal the accessible conformations and the transitions between them in real-time. nih.govresearchgate.net For this molecule, an MD study could show the rapid puckering motion of the cyclobutane ring and the rotations of the flexible pentan-3-yl and bromomethyl side chains. nih.gov By analyzing the simulation trajectory, one can determine the population distribution of different conformers, providing a thermodynamic and kinetic picture of the molecule's flexibility that complements the static view from geometry optimization. nih.govnih.gov

Analysis of Ring Strain and its Impact on Reactivity in Substituted Cyclobutanes

The cyclobutane ring possesses significant ring strain, estimated to be around 26 kcal/mol. wikipedia.orgmasterorganicchemistry.com This instability arises because the bond angles and torsional interactions deviate significantly from the ideal geometry of an acyclic alkane. libretexts.org This inherent strain is a defining feature of cyclobutane and its derivatives, making them more reactive than their unstrained counterparts like cyclohexane (B81311). masterorganicchemistry.comvedantu.com The total ring strain is primarily a combination of angle strain and torsional strain. libretexts.orglibretexts.org

The total ring strain in cyclobutanes can be deconstructed into its primary components:

Angle Strain : Also known as Baeyer strain, this results from the compression of the internal C-C-C bond angles to approximately 88° in the puckered ring, a large deviation from the ideal sp³ tetrahedral angle of 109.5°. libretexts.orgvedantu.comlibretexts.org This poor geometry leads to less effective orbital overlap and weaker C-C bonds compared to unstrained alkanes. libretexts.org

Torsional Strain : Also known as Pitzer strain, this arises from the eclipsing of hydrogen atoms on adjacent carbon atoms. libretexts.orgchemistrysteps.com A perfectly planar cyclobutane would have severe torsional strain. The ring puckers to a "butterfly" conformation, which reduces these eclipsing interactions by staggering the C-H bonds, though some torsional strain remains. libretexts.orglibretexts.orglibretexts.org

The bulky substituents in this compound would introduce an additional component of steric strain (van der Waals strain) depending on their conformational arrangement.

Table 2: Estimated Contribution to Ring Strain in Unsubstituted Cyclobutane

| Strain Type | Cause | Estimated Energy (kcal/mol) |

| Angle Strain | Bond angles (~88°) deviate from the ideal 109.5°. libretexts.orglibretexts.org | ~18-20 |

| Torsional Strain | Eclipsing interactions between adjacent C-H bonds. libretexts.orgchemistrysteps.com | ~6-8 |

| Total Ring Strain | Sum of destabilizing effects. wikipedia.orgmasterorganicchemistry.com | ~26.3 wikipedia.org |

Note: These are generally accepted values for the parent cyclobutane molecule. The presence of substituents would slightly alter these values.

Theoretical Models for Predicting Cyclobutane Stability and Reactivity

The stability and reactivity of this compound are fundamentally governed by the inherent strain of the cyclobutane ring. Several theoretical models provide a framework for understanding these properties.

One of the earliest models is Baeyer's strain theory , which, despite its limitations, offers a foundational concept. nih.govlibretexts.org Proposed by Adolf von Baeyer in 1885, this theory suggested that the deviation of bond angles from the ideal tetrahedral angle of 109.5° induces instability or "angle strain" in cyclic molecules. acs.org For a planar cyclobutane, the internal C-C-C bond angles would be 90°, leading to significant angle strain. libretexts.orgacs.org This strain is a primary contributor to the increased potential energy and reactivity of cyclobutane derivatives compared to their acyclic or larger-ring counterparts. wikipedia.org

The presence of substituents, such as the bromomethyl and pentan-3-yl groups in this compound, further influences the ring's stability and the puckering equilibrium. The bulky pentan-3-yl group and the bromomethyl group will introduce steric strain (also known as van der Waals strain), which arises from non-bonded interactions between the substituents. The preferred conformation of the substituted cyclobutane ring will be the one that minimizes the sum of angle, torsional, and steric strain.

Computational chemistry, particularly Density Functional Theory (DFT) , provides powerful tools to model and quantify these effects. acs.orgmdpi.com DFT calculations can be used to determine the optimized geometry of this compound, including the precise puckering angle and bond lengths. Furthermore, these calculations can quantify the strain energy by comparing the heat of formation of the cyclic molecule to that of a hypothetical strain-free acyclic analogue. acs.org By analyzing the frontier molecular orbitals (HOMO and LUMO), DFT can also provide insights into the molecule's kinetic stability and its propensity to undergo certain reactions. mdpi.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity. mdpi.com

A hypothetical summary of parameters that could be obtained from a DFT study on the stability of this compound is presented in Table 1.

| Parameter | Theoretical Model | Predicted Value (Illustrative) | Significance |

| Ring Strain Energy | Combination of Angle and Torsional Strain | ~26 kcal/mol | Quantifies the inherent instability of the cyclobutane ring. |

| C-C-C Bond Angle | Angle Strain | ~88° | Deviation from the ideal 109.5° indicates significant angle strain. |

| Dihedral Angle (Puckering) | Torsional Strain | Varies (non-planar) | Indicates the degree of puckering to relieve torsional strain. |

| Steric Strain | van der Waals Strain | Dependent on substituent conformation | Arises from interactions between the bromomethyl and pentan-3-yl groups. |

| HOMO-LUMO Gap | Frontier Molecular Orbital Theory | ~5-7 eV | A smaller gap suggests higher reactivity. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers robust methods for the a priori prediction of various spectroscopic parameters, which are invaluable for the characterization and identification of molecules like this compound. These methods can provide theoretical spectra that can be compared with experimental data to confirm the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govescholarship.org The process typically involves:

Conformational Search: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of these conformers. uncw.edu

Geometry Optimization: Optimizing the geometry of each conformer using a selected DFT functional and basis set. escholarship.org

Magnetic Shielding Calculation: Calculating the isotropic magnetic shielding constants for each nucleus in each conformer, often using the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu

Chemical Shift Prediction: Converting the calculated shielding constants to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. nih.gov

The choice of DFT functional (e.g., B3LYP, PBE1PBE) and basis set (e.g., cc-pVTZ, aug-cc-pVDZ) is crucial for the accuracy of the predictions. nih.gov An illustrative table of predicted ¹³C NMR chemical shifts for this compound, as would be generated by such a computational study, is shown in Table 2.

| Atom | Predicted Chemical Shift (ppm) - Illustrative |

| Quaternary Cyclobutane Carbon | 45-55 |

| Bromomethyl Carbon (-CH₂Br) | 35-45 |

| Cyclobutane Methylene (B1212753) Carbons (-CH₂-) | 20-30 |

| Pentan-3-yl Methine Carbon (-CH-) | 40-50 |

| Pentan-3-yl Methylene Carbons (-CH₂-) | 25-35 |

| Pentan-3-yl Methyl Carbons (-CH₃) | 10-20 |

Vibrational Spectroscopy , including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Computational methods can predict the vibrational frequencies and intensities of a molecule, aiding in the interpretation of experimental spectra. dtic.milarxiv.org Following geometry optimization, a frequency calculation is performed. This calculation provides the harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule. nih.gov Anharmonic calculations can be performed for higher accuracy, as they account for the non-quadratic nature of the potential energy surface. nih.gov The results of these calculations can be used to generate a theoretical IR spectrum, where the frequencies correspond to the positions of absorption bands and the calculated intensities correspond to the strength of these absorptions. dtic.mil A hypothetical set of predicted characteristic IR absorption frequencies for this compound is presented in Table 3.

| Vibrational Mode | Predicted Frequency (cm⁻¹) - Illustrative |

| C-H stretch (alkyl) | 2850-3000 |

| C-H bend (methylene) | 1450-1470 |

| C-Br stretch | 600-700 |

| Cyclobutane ring vibrations | 800-1000 |

These computational tools provide a powerful complement to experimental techniques, enabling a deeper understanding of the structural and electronic properties of complex molecules like this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule with the complexity of 1-(Bromomethyl)-1-(pentan-3-YL)cyclobutane, a suite of one- and two-dimensional NMR experiments is essential for an unambiguous assignment.

¹H NMR and ¹³C NMR Analysis of Substituted Cyclobutanes

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental data for structural analysis.

The ¹H NMR spectrum of this compound would be expected to show a complex pattern of signals. The protons on the cyclobutane (B1203170) ring typically resonate in the range of 1.5-2.5 ppm. nih.gov Due to the puckered nature of the cyclobutane ring, the geminal and vicinal protons are chemically non-equivalent, leading to complex splitting patterns. researchgate.net The protons of the bromomethyl group (-CH₂Br) would appear as a singlet further downfield, typically in the 3.3-3.7 ppm region, due to the deshielding effect of the adjacent bromine atom. The pentan-3-yl group would present signals for its methine proton (CH) and two pairs of equivalent methylene (B1212753) (CH₂) and methyl (CH₃) protons, with characteristic splitting patterns based on their neighboring protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The quaternary carbon of the cyclobutane ring, bonded to both the bromomethyl and pentan-3-yl groups, would appear as a single, relatively weak signal. The CH₂ carbons of the cyclobutane ring would resonate upfield, while the carbon of the bromomethyl group would be shifted downfield due to the electronegative bromine. The carbons of the pentan-3-yl substituent would show distinct signals corresponding to the methine, methylene, and methyl groups. Analysis of substituted cyclobutanes often reveals that head-to-head isomers show a larger separation of cyclobutane carbon resonances than head-to-tail isomers, a principle that aids in stereochemical assignments of related compounds. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on typical ranges for similar functional groups and substituted cyclobutanes.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclobutane C (quaternary) | - | 45-55 |

| Cyclobutane CH₂ | 1.5 - 2.5 (complex multiplets) | 20-30 |

| CH₂Br | ~3.5 (singlet) | 35-45 |

| Pentan-3-yl CH | 1.3 - 1.7 (multiplet) | 40-50 |

| Pentan-3-yl CH₂ | 1.0 - 1.4 (multiplet) | 25-35 |

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC, NOESY) for Connectivity and Stereochemistry Determination

To unravel the complex overlapping signals in the 1D spectra and establish definitive connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two or three bonds. longdom.org For this compound, COSY would be used to trace the connections within the pentan-3-yl group (e.g., connecting the methine proton to the adjacent methylene protons) and to map the couplings between the non-equivalent protons on the cyclobutane ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal to which it is attached, allowing for unambiguous assignment of both ¹H and ¹³C resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for identifying connectivity around quaternary carbons, such as the substituted carbon of the cyclobutane ring. For instance, HMBC would show correlations from the bromomethyl protons and the methine proton of the pentan-3-yl group to the quaternary cyclobutane carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov NOESY is paramount for determining the relative stereochemistry and preferred conformation of the molecule. For example, NOE correlations between protons on the pentan-3-yl group and specific protons on the cyclobutane ring would help define the spatial orientation of the bulky substituent relative to the ring.

Conformational Effects on NMR Chemical Shifts and Coupling Constants

The cyclobutane ring is not planar but exists in a puckered conformation, which rapidly interconverts at room temperature. pharmablock.com The presence of bulky substituents, like the pentan-3-yl group, can influence the equilibrium between these puckered conformations. nih.gov This conformational preference has a significant impact on NMR parameters.

Protons in an axial position on the puckered ring are shielded differently from those in an equatorial position, leading to distinct chemical shifts. Furthermore, the vicinal coupling constants (³JHH) are highly dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. By analyzing the magnitude of these coupling constants, the preferred conformation of the cyclobutane ring and the relative orientation of its substituents can be inferred. nih.gov Temperature-dependent NMR studies can also provide insight into the energetics of the conformational equilibrium. acs.org

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state, including its absolute and relative stereochemistry. nih.gov By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which atomic positions, bond lengths, and bond angles can be precisely determined.

For this compound, an X-ray crystal structure would confirm the connectivity established by NMR and would unequivocally show the puckering of the cyclobutane ring and the spatial arrangement of the bromomethyl and pentan-3-yl substituents. The presence of the heavy bromine atom is advantageous for determining the absolute configuration of a chiral molecule using anomalous dispersion.

Challenges in Obtaining Suitable Crystals for Flexible Systems

A significant hurdle in X-ray crystallography is the requirement for a high-quality single crystal. Obtaining such crystals can be particularly challenging for flexible molecules like this compound. nih.gov

Several factors contribute to this difficulty:

Conformational Flexibility: The presence of the flexible pentan-3-yl group and the puckering of the cyclobutane ring mean the molecule can adopt multiple low-energy conformations. This conformational heterogeneity can hinder the regular, repeating arrangement required for crystal lattice formation. nih.gov

Solvent Inclusion: Large, flexible molecules often crystallize with disordered solvent molecules within the lattice, which can degrade the quality of the diffraction data and complicate structural refinement. nih.gov

Weak Intermolecular Interactions: As a non-polar, flexible molecule, the intermolecular forces guiding crystallization may be weak and non-specific, making it difficult to achieve the high degree of order needed for a single crystal suitable for diffraction.

Overcoming these challenges often requires extensive screening of crystallization conditions, including different solvents, temperatures, and techniques, which can be a time-consuming and empirical process. uic.eduacs.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecule's structure.

For this compound, the mass spectrum would exhibit a characteristic molecular ion peak (M⁺). A key feature would be the presence of an "M+2" peak of nearly equal intensity to the M⁺ peak. youtube.com This isotopic pattern is a definitive signature of the presence of a single bromine atom, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. libretexts.org

Under electron ionization (EI), the molecular ion would undergo fragmentation, breaking at its weakest bonds. Common fragmentation pathways for cycloalkanes involve ring-opening followed by the loss of small neutral molecules like ethene. docbrown.inforesearchgate.net For this specific molecule, characteristic fragmentation patterns would likely include:

Loss of a bromine radical (•Br): This would result in a significant peak at M-79 and M-81.

Loss of the pentyl group: Cleavage of the bond connecting the pentan-3-yl group to the ring would generate a fragment corresponding to the cyclobutylmethyl cation.

Ring fragmentation: The cyclobutane ring itself can fragment, typically by losing ethene (C₂H₄, 28 Da), leading to characteristic peaks in the lower mass region of the spectrum. docbrown.info

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound Note: Molecular weight of C₁₀H₁₉Br is ~234/236 g/mol .

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 234/236 | [C₁₀H₁₉Br]⁺ | Molecular Ion (M⁺, M+2) |

| 155 | [C₁₀H₁₉]⁺ | Loss of •Br |

| 163/165 | [C₅H₈Br]⁺ | Loss of pentene (C₅H₁₀) |

| 57 | [C₄H₉]⁺ | Butyl cation from pentyl group |

By combining the precise molecular weight from the molecular ion with the structural clues from the fragmentation pattern, mass spectrometry provides powerful confirmatory evidence for the structure elucidated by NMR and crystallography.

Based on a comprehensive search of available scientific literature, there is no specific experimental data published for the advanced spectroscopic characterization of the chemical compound “this compound”. Research and spectroscopic analyses have been conducted on structurally similar compounds, but not on this exact molecule.

Therefore, the following sections on High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Spectroscopy cannot be completed with factual, scientifically accurate data tables and detailed research findings as per the instructions. The synergistic application of spectroscopic data for a comprehensive structural elucidation is also not possible without the foundational data from techniques like HRMS and IR for this specific compound.

To maintain scientific accuracy and adhere strictly to the provided instructions, the article cannot be generated. Any attempt to extrapolate data from related but different compounds would be speculative and would not represent a factual analysis of "this compound".

Advanced Synthetic Applications of 1 Bromomethyl 1 Pentan 3 Yl Cyclobutane As a Chemical Building Block

Role as an Alkylating Agent in Carbon-Carbon and Carbon-Heteroatom Bond Formations

The primary utility of 1-(Bromomethyl)-1-(pentan-3-YL)cyclobutane stems from the presence of the bromomethyl group. The bromine atom is an excellent leaving group, rendering the adjacent carbon atom electrophilic and highly susceptible to nucleophilic attack. This reactivity allows the compound to function as a potent alkylating agent, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

In C-C bond-forming reactions, the compound can react with a variety of carbon-based nucleophiles. For instance, organocuprates, Grignard reagents, or stabilized carbanions (e.g., from malonic esters) can displace the bromide to introduce new alkyl or aryl groups. This process is fundamental for extending carbon chains and constructing more complex molecular skeletons.

For carbon-heteroatom bond formation, the compound readily reacts with a wide array of nucleophiles. evitachem.comsmolecule.com Amines (primary, secondary), alcohols, and thiols can displace the bromide to form the corresponding substituted amines, ethers, and thioethers, respectively. These nucleophilic substitution reactions are typically efficient and provide straightforward access to a range of functionalized cyclobutane (B1203170) derivatives. smolecule.com

Table 1: Representative Alkylation Reactions

| Nucleophile (Nu-) | Reagent Example | Product Type | Bond Formed |

|---|---|---|---|

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | C-C |

| Alkoxide | Sodium Methoxide (NaOMe) | Ether | C-O |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | C-S |

| Amine | Ammonia (NH₃) | Primary Amine | C-N |

| Azide | Sodium Azide (NaN₃) | Azide | C-N |

Synthesis of Complex Polycyclic and Spirocyclic Systems Featuring Cyclobutane Cores

The rigid nature of the cyclobutane ring makes it an attractive core for the construction of complex polycyclic and spirocyclic systems. nih.gov Spirocycles, in particular, are of high interest in drug discovery due to their defined three-dimensional exit vectors. nih.govresearchgate.net this compound is a prime candidate for constructing such frameworks.

Through intramolecular alkylation strategies, the compound can serve as a precursor to spirocyclic systems. If a nucleophilic center is installed on the pentan-3-yl side chain, it can cyclize by attacking the electrophilic bromomethyl carbon, forging a new ring and creating a spirocenter at the quaternary carbon of the cyclobutane. This approach provides a direct route to spiro[3.X]alkanes, where X depends on the position of the nucleophile on the side chain. Recent advancements in catalytic methods have enabled the synthesis of highly substituted spirocyclic cyclobutanes, highlighting the value of functionalized cyclobutane precursors. nih.gov

Precursor for Cyclobutane-Containing Natural Product Analogues and Scaffolds

Although relatively rare compared to five- and six-membered rings, the cyclobutane skeleton is present in a variety of natural products, many of which exhibit significant biological activity. nih.govnih.gov These natural products are often found in plant and marine species and can possess antimicrobial or other therapeutic properties. nih.govnih.gov

This compound can be used as a starting material to generate synthetic analogues of these natural products. mdpi.com The cyclobutane core mimics the natural scaffold, while the reactive handle allows for the introduction of various functional groups found in the parent molecule or for the creation of novel derivatives. The pentan-3-yl group provides a specific lipophilic domain that can be used to probe interactions with biological targets. The development of synthetic strategies to access cyclobutane-containing molecules is crucial for exploring their full therapeutic potential. researchgate.net

Fragment-based drug discovery (FBDD) has emphasized the need for screening libraries containing unique, three-dimensional (3D) scaffolds to move beyond the "flatland" of traditional aromatic compounds. nih.gov The cyclobutane motif is an attractive core for such 3D fragments. nih.govvu.nl

This compound is an ideal starting point for the parallel synthesis of a focused compound library. The single reactive site—the bromomethyl group—allows for controlled and predictable diversification. By reacting the parent compound with a diverse set of nucleophiles (e.g., amines, phenols, thiols), a library of compounds can be rapidly generated, all sharing the same 1-(pentan-3-YL)cyclobutane core but differing in the appended functional group. This strategy allows for a systematic exploration of the structure-activity relationship (SAR) around the cyclobutane scaffold.

Table 2: Library Diversification via Nucleophilic Substitution

| Reactant Class | Example | Resulting Functional Group |

|---|---|---|

| Primary Amines | Aniline | Secondary Amine |

| Secondary Amines | Morpholine | Tertiary Amine |

| Phenols | 4-Methoxyphenol | Aryl Ether |

| Carboxylic Acids | Acetic Acid (as salt) | Ester |

Utility in the Construction of Chiral Building Blocks and Advanced Intermediates

While this compound is itself an achiral molecule, its structure can be strategically modified to generate valuable chiral building blocks. sigmaaldrich.combldpharm.com The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry, and precursors that can be readily transformed into chiral intermediates are highly sought after.

Asymmetric transformations can be performed on derivatives of the parent compound. For example, functionalization of the cyclobutane ring or the pentan-3-yl side chain could introduce a prochiral center, which can then be resolved or subjected to an asymmetric reaction to induce chirality. Alternatively, the compound can be used to alkylate a chiral auxiliary, which can then be removed later in the synthetic sequence to yield an enantiomerically enriched product. The development of new chiral synthons is a continuous effort in organic synthesis. sigmaaldrich.com

Advanced Transformations for Derivatization (e.g., organometallic reactions)

Beyond its role in standard nucleophilic substitution, the bromomethyl group can participate in more advanced chemical transformations. These reactions expand the synthetic utility of this compound, allowing for derivatizations that are not accessible through simple substitution pathways.

One powerful strategy involves the formation of organometallic reagents. Treatment of the compound with an active metal, such as magnesium or lithium, can generate the corresponding Grignard or organolithium reagent. This transformation inverts the reactivity of the methyl carbon from electrophilic to nucleophilic. This newly formed nucleophile can then be used to attack a wide range of electrophiles, such as aldehydes, ketones, or esters, to form new C-C bonds. Additionally, the bromine atom allows for participation in radical reactions, further broadening its synthetic potential. smolecule.com

Table 3: Advanced Transformations and Derivatizations

| Reaction Type | Reagents | Intermediate/Product Type |

|---|---|---|

| Grignard Formation | Magnesium (Mg) | Organomagnesium (Grignard) Reagent |

| Metal-Halogen Exchange | n-Butyllithium | Organolithium Reagent |

| Radical Bromination | N-Bromosuccinimide, Initiator | Further Brominated Products |

Future Research Directions and Unresolved Challenges in the Chemistry of Highly Substituted Bromomethylcyclobutanes

Development of Novel Stereoselective Synthetic Methodologies for Complex Cyclobutanes

The stereocontrolled synthesis of highly substituted cyclobutanes remains a formidable challenge. acs.orgacs.org While methods like [2+2] cycloadditions, ring expansions, and C-H functionalization have been developed, their application to generating quaternary centers with high fidelity, especially adjacent to other bulky groups, is often limited. acs.orgnih.govresearchgate.net Future research must focus on creating new catalytic systems and reaction pathways that can overcome these steric and electronic hurdles.

Key areas for development include:

Asymmetric Catalysis: Designing chiral catalysts that can orchestrate the enantioselective formation of sterically demanding cyclobutane (B1203170) rings.

Strain-Release Driven Methodologies: Harnessing the energy of strained precursors, such as bicyclobutanes, to drive the formation of complex cyclobutane architectures in a controlled manner. nih.govrsc.org

Photochemical and Electrochemical Methods: Investigating light- or electricity-driven reactions that can access unique reactive intermediates and enable otherwise difficult transformations. baranlab.org

A significant unresolved challenge is the development of a general and predictable platform for the diastereoselective and enantioselective synthesis of cyclobutanes with multiple, contiguous stereocenters.

Exploration of New Mechanistic Pathways and Unconventional Reactivity of Strained Cyclobutyl Bromides

The inherent strain in the cyclobutane ring profoundly influences its reactivity. baranlab.orgresearchgate.net In a molecule like 1-(bromomethyl)-1-(pentan-3-YL)cyclobutane, this strain, combined with the presence of a good leaving group (bromide), suggests a rich and potentially unconventional reaction landscape.

Future investigations should probe:

Ring-Opening and Rearrangement Reactions: Under solvolytic or Lewis acidic conditions, the departure of the bromide could initiate Wagner-Meerwein type rearrangements, leading to ring-expanded or ring-contracted products. The influence of the bulky pentan-3-yl group on the migratory aptitude of adjacent bonds is a key unanswered question.

Radical-Mediated Processes: The carbon-bromine bond is susceptible to homolytic cleavage, opening pathways to radical-based cyclizations, cross-couplings, and fragmentations. rsc.orgnih.gov Understanding how the ring strain affects the stability and fate of the resulting cyclobutylcarbinyl radical is crucial.

Neighboring Group Participation: The specific conformation of the molecule could allow for intramolecular reactions, where other parts of the molecule interact with the reactive C-Br bond, leading to unexpected products.

A central challenge is to map these intricate reaction manifolds to predict and control reaction outcomes, turning what might be considered side reactions into powerful synthetic tools.

Advanced Computational Modeling for Predictive Synthesis and Reactivity in Highly Substituted Systems

Given the complexity and potential for multiple competing reaction pathways, computational chemistry is an indispensable tool for studying highly substituted cyclobutanes. nih.govacs.org Density Functional Theory (DFT) and other ab initio methods can provide deep insights into the energetics of various transition states and intermediates.

Future computational efforts should be directed towards:

Predictive Reaction Modeling: Developing accurate computational models that can predict the stereochemical and regiochemical outcomes of synthetic reactions, thereby guiding experimental design and reducing trial-and-error. acs.org

Mechanism Elucidation: Simulating reaction pathways to distinguish between concerted and stepwise mechanisms, identify key intermediates, and rationalize the formation of unexpected products. nih.gov

Conformational Analysis: Modeling the conformational landscape of flexible and sterically crowded cyclobutanes to understand how molecular shape influences reactivity. dalalinstitute.com

The primary challenge lies in achieving high levels of accuracy for these strained and often electronically complex systems, requiring the development and application of cutting-edge computational methodologies.

Innovative Spectroscopic Approaches for Elucidating Dynamic Processes and Conformational Dynamics

The non-planar, puckered conformation of the cyclobutane ring leads to complex dynamic behavior, especially in highly substituted derivatives. dalalinstitute.comresearchgate.netmaricopa.edu Standard spectroscopic techniques may be insufficient to fully characterize these processes.

Future research could benefit from:

Variable-Temperature NMR Spectroscopy: To study the kinetics of conformational interconversions (ring-flipping) and rotational barriers around single bonds.

Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry could be used to separate and characterize different conformers in the gas phase.

Chiroptical Spectroscopy: Methods such as Vibrational Circular Dichroism (VCD) could be employed to probe the solution-phase conformation of chiral cyclobutane derivatives.

A significant unresolved challenge is the direct experimental observation and characterization of transient intermediates in the reactions of these compounds, which often have lifetimes too short for conventional spectroscopic methods.

Expanding the Scope of Synthetic Applications for Architecturally Complex Molecular Assemblies

Highly substituted cyclobutanes are valuable building blocks in medicinal chemistry and materials science due to their ability to introduce rigid, three-dimensional structures into larger molecules. researchgate.netnih.gov The unique spatiotemporal arrangement of substituents can lead to novel pharmacological properties or material characteristics.

Future applications to explore include:

Bioisosteric Replacements: Using the cyclobutane scaffold as a rigid replacement for more flexible or planar structures (like aromatic rings) in drug candidates to improve binding affinity, selectivity, or metabolic stability.

Molecular Scaffolding: Employing these complex cyclobutanes as core structures for the synthesis of novel polymers, liquid crystals, or other advanced materials.

Natural Product Synthesis: Incorporating these motifs into the total synthesis of complex natural products that feature a cyclobutane ring. acs.org

The main challenge in this area is to develop efficient and scalable synthetic routes to these complex building blocks, making them readily accessible for broader application in various fields of chemical science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.